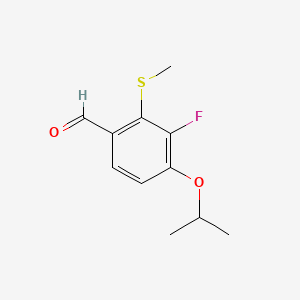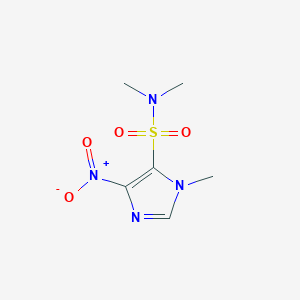
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate is a chemical compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The oxalate salt form enhances its stability and solubility, making it easier to handle in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting tert-butyl carbamate is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of tert-butyl carbamates often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drug candidates by protecting functional groups during synthesis.
Industry: Employed in the production of fine chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. This protection is crucial during multi-step synthesis processes, allowing for selective reactions at other functional groups. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler analog used for similar protective purposes.
N-Boc-protected amines: Widely used in peptide synthesis and organic chemistry.
Carbamic acid derivatives: Various derivatives used for protecting amines in different contexts.
Uniqueness
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the cyclopropyl and amino groups. This combination allows for selective protection and deprotection, making it highly valuable in complex synthetic routes .
Propriétés
Formule moléculaire |
C12H22N2O6 |
|---|---|
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate;oxalic acid |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t8-;/m1./s1 |
Clé InChI |
WBALXINMGJMQJV-DDWIOCJRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CN)C1CC1.C(=O)(C(=O)O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN)C1CC1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride](/img/structure/B14014733.png)
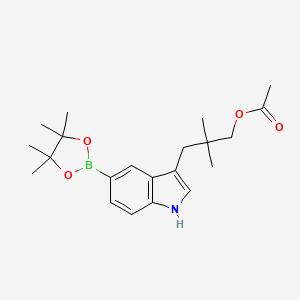
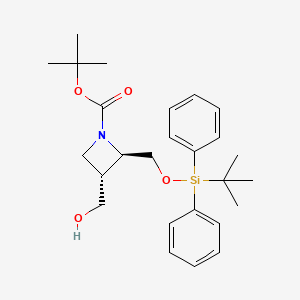
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)

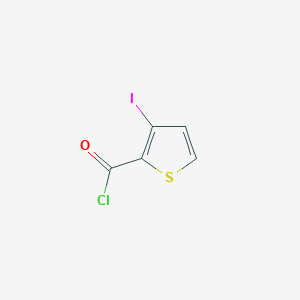
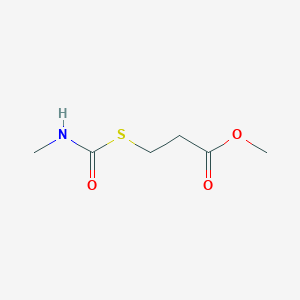
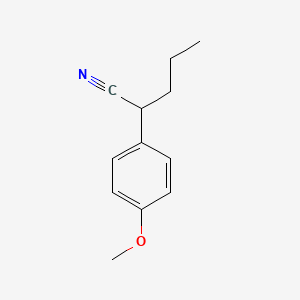
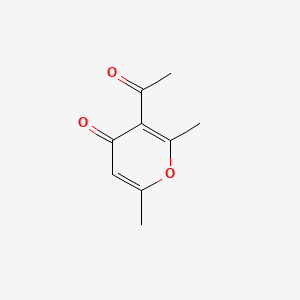
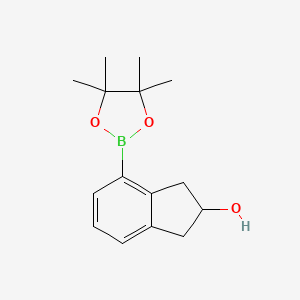
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

